molecular formula C24H30N3P B1605084 Tris(4-dimethylaminophenyl)phosphine CAS No. 1104-21-8

Tris(4-dimethylaminophenyl)phosphine

Cat. No. B1605084
CAS RN: 1104-21-8
M. Wt: 391.5 g/mol
InChI Key: GNETVOUSGGAEDK-UHFFFAOYSA-N
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Description

Tris(4-dimethylaminophenyl)phosphine is a compound that contains a total of 60 bonds, including 30 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 3 tertiary amines (aromatic), and 1 phosphane .


Synthesis Analysis

The synthesis of tertiary phosphines, such as Tris(4-dimethylaminophenyl)phosphine, involves various synthetic approaches. These include the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines, which has been found to be a convenient synthetic route .


Molecular Structure Analysis

The molecular structure of Tris(4-dimethylaminophenyl)phosphine includes 60 bonds in total. This includes 30 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 3 tertiary amines (aromatic), and 1 phosphane .


Chemical Reactions Analysis

The performance of the strong Lewis base tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) in catalysing oxa-Michael reactions has been assessed and compared with other electron-rich tertiary arylphosphines .


Physical And Chemical Properties Analysis

Tris(4-dimethylaminophenyl)phosphine has a boiling point of 518.7±45.0 °C at 760 mmHg and a density of 0.898 g/mL at 25 °C .

Scientific Research Applications

  • Reduction of Peptide and Protein Disulfide Bonds : Tris(2-carboxyethyl)phosphine (TCEP), a phosphine derivative, is extensively used for the reduction of disulfide bonds in biochemical systems. Phosphine reductants like TCEP exhibit significant reactivity with peptide disulfides and are employed in various biological applications due to their ability to penetrate phospholipid bilayers rapidly (Cline et al., 2004).

  • Applications in High Voltage Li-ion Batteries : Tris(pentafluorophenyl) phosphine (TPFPP), another phosphine variant, has been utilized as an electrolyte additive in high voltage lithium-ion batteries. It improves the cycling performance of these batteries and contributes to the formation of a protective film on battery materials, thus enhancing their longevity and efficiency (Xu et al., 2012).

  • Catalytic Applications : Phosphines like Tris(dimethylamino)phosphine play a critical role in catalytic processes. For example, they are used in the dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene, resulting in high-quality poly(3-hexylthiophene) with high regioregularity and molecular weight, which is essential in polymer chemistry (Wang et al., 2010).

  • Synthesis of Novel Ligands and Their Applications : Tris(3,4-dimethoxylphenyl)phosphine (TDMOPP) has been synthesized and used as a ligand in the homogenous hydroformylation of 1-dodecene, showing superior activity compared to traditional triphenylphosphine in certain reaction conditions (Yuan et al., 2010).

Safety And Hazards

Tris(4-dimethylaminophenyl)phosphine is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause genetic defects and may cause cancer. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Tris(4-dimethylaminophenyl)phosphine is one of the most common aminophosphines and is a colorless oil at room temperature. Its structure has been determined by X-ray crystallography. It reacts with oxygen to give hexamethylphosphoramide, O=P(NMe2)3, and with sulfur to give the corresponding compound hexamethylthiophosphoramide, S=P(NMe2)3. It can also act as a ligand, forming complexes with a variety of metal centers .

properties

IUPAC Name

4-bis[4-(dimethylamino)phenyl]phosphanyl-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N3P/c1-25(2)19-7-13-22(14-8-19)28(23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6/h7-18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNETVOUSGGAEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40911626
Record name 4,4',4''-Phosphanetriyltris(N,N-dimethylaniline)
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Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4-dimethylaminophenyl)phosphine

CAS RN

1104-21-8, 30442-12-7
Record name Tris[4-(dimethylamino)phenyl]phosphine
Source CAS Common Chemistry
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Record name 4,4',4''-Phosphinetriyltris(N,N-dimethylaniline)
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Record name Phosphinetriyltris(N,N-dimethylaniline)
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Record name NSC158459
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Record name 4,4',4''-Phosphanetriyltris(N,N-dimethylaniline)
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Record name 4,4',4''-phosphinetriyltris[N,N-dimethylaniline]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
S Li, R Khan, X Zhang, Y Yang, Z Wang… - Organic & …, 2019 - pubs.rsc.org
An efficient method for the synthesis of N-aryl carbamates from N-Boc-protected amines has been developed. The cobalt-catalyzed in situ generation of isocyanates from N-Boc-…
Number of citations: 8 pubs.rsc.org
SR TOWNSEND - ncbi.nlm.nih.gov
recent years to the danger of overweight. This publicity has been based on the experience of insurance companies and other organizations, which shows an excessive mortality among …
Number of citations: 0 www.ncbi.nlm.nih.gov
CB Ziegler Jr, RF Heck - The Journal of Organic Chemistry, 1978 - ACS Publications
Aryl bromides with strongly electron-donating substituents generally do not undergo the triphenylphosphinepalladium acetate catalyzed vinylic substitution reaction in acceptable yields. …
Number of citations: 348 pubs.acs.org
HT Ravert, I Madar, RF Dannals - Journal of Labelled …, 2004 - Wiley Online Library
3‐[ 18 F]Fluoropropyl‐, 4‐[ 18 F]fluorobenzyl‐triphenylphosphonium and 4‐[ 18 F]fluorobenzyltris‐4‐dimethylaminophenylphosphonium cations were synthesized in multi‐step …
T Xu, F Sha, H Alper - Journal of the American Chemical Society, 2016 - ACS Publications
Achieving chemo- and regioselectivity simultaneously is challenging in organic synthesis. Transition metal-catalyzed reactions are effective in addressing this problem by the diverse …
Number of citations: 120 pubs.acs.org
JA Van Doorn, N Meijboom - … , Sulfur, and Silicon and the Related …, 1989 - Taylor & Francis
Various functionalized phosphinocarboxylic acids have been prepared by a number of complementary methods. Reactions of relatively electron-poor secondary phosphides with …
Number of citations: 26 www.tandfonline.com
A Tohme, H Sahnoune, T Roisnel, V Dorcet… - …, 2014 - ACS Publications
Five new selenophosphines (5a–d and 7) bearing organometallic Fe(κ 2 -dppe)(η 5 -C 5 Me 5 )CC– substituents were synthesized and structurally characterized in order to determine …
Number of citations: 7 pubs.acs.org
Y Deporre - 2018 - deepblue.lib.umich.edu
To synthesize palhinine alkaloids, a quaternary reductive aldol reaction was used to generate rapid stereochemical complexity from simple building blocks. This approach, which can …
Number of citations: 0 deepblue.lib.umich.edu
S Lakhdar - Lewis Base Catalysis in Organic Synthesis, 2016 - Wiley Online Library
This chapter overviews the development of the concepts of nucleophilicity, nucleofugality, and Lewis basicity with a special emphasis on the reactivity of Lewis bases (LBs) involved in …
Number of citations: 4 onlinelibrary.wiley.com
KCK Swamy, NNB Kumar, E Balaraman… - Chemical …, 2009 - ACS Publications
The substitution of primary or secondary alcohols with nucleophiles mediated by a redox combination of a trialkylor triarylphosphine and a dialkyl azodicarboxylate is popularly known …
Number of citations: 279 pubs.acs.org

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